4-methyl-N-(m-tolyl)-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide

Description

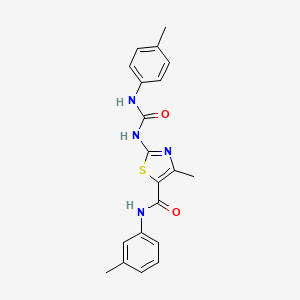

4-Methyl-N-(m-tolyl)-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide is a thiazole-based carboxamide derivative featuring a substituted ureido group at the 2-position of the thiazole ring and a meta-tolyl-substituted amide at the 5-position. The compound’s synthesis typically involves sequential coupling reactions, starting with the hydrolysis of ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates to generate carboxylic acid intermediates, followed by amidation with m-toluidine and urea formation with p-tolylamine .

Properties

IUPAC Name |

4-methyl-N-(3-methylphenyl)-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c1-12-7-9-15(10-8-12)23-19(26)24-20-21-14(3)17(27-20)18(25)22-16-6-4-5-13(2)11-16/h4-11H,1-3H3,(H,22,25)(H2,21,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCOSEJCENLECJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)NC3=CC=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methyl-N-(m-tolyl)-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide is a complex organic compound with significant biological activity, particularly within the realm of medicinal chemistry. This compound features a thiazole ring, which is known for its diverse biological properties, including antimicrobial, antifungal, and anticancer activities. The unique arrangement of functional groups in this compound enhances its potential interactions with various biological targets.

Structural Characteristics

The structure of this compound includes:

- Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.

- Ureido Moiety : Contributes to the compound's reactivity and biological interactions.

- Aromatic Substituents : The presence of tolyl groups enhances lipophilicity, potentially improving bioavailability.

Biological Activities

The biological activities of this compound can be categorized as follows:

- Antimicrobial Activity : Thiazole derivatives have been shown to exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have demonstrated effectiveness against various bacteria and fungi. A study indicated that certain thiazole derivatives had minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Candida albicans ranging from 3.92 to 4.60 mM .

- Anticancer Activity : Thiazole derivatives are increasingly recognized for their potential in cancer therapy. Research has shown that modifications in the thiazole structure can lead to enhanced anticancer activity. For example, related compounds have exhibited IC50 values in the low micromolar range against various cancer cell lines .

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, inhibiting their activity.

- Receptor Modulation : It can bind to cell surface receptors, altering signaling pathways that influence cell growth and proliferation.

- Gene Expression Regulation : The compound may affect the expression of genes linked to disease progression.

Comparative Analysis

A comparative analysis of similar compounds reveals insights into structure-activity relationships:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-[(3,4-dimethoxybenzoyl)amino]-2-pyridin-4-yl-1,3-thiazole-4-carboxamide | Structure | Potential anti-inflammatory properties. |

| 2-(3-benzyl-2-iminoimidazolidin-1-yl)-n-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide | Structure | Studied for antibacterial activity. |

| 2-amino-5-acylthiazoles | Structure | Known for antioxidant properties. |

The differences in substituents and structural features among these compounds can significantly influence their biological activities.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of thiazole derivatives, including this compound. These investigations highlight the following findings:

- Antimicrobial Studies : A series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria, revealing potent activity against E. coli and Bacillus subtilis with MIC values lower than those of standard antibiotics .

- Anticancer Evaluations : Research on related thiazole compounds demonstrated promising anticancer effects with IC50 values ranging from 8.38 µM to 11.67 µM against different cancer cell lines, indicating the potential utility of these compounds in cancer therapy .

- Mechanistic Insights : Studies suggest that these compounds may exert their effects through multiple mechanisms, including enzyme inhibition and modulation of signaling pathways critical for cell survival and proliferation.

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-methyl-N-(m-tolyl)-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific investigations have demonstrated promising results in inhibiting tumor growth in preclinical models, suggesting its potential as an anticancer agent .

Antimicrobial Properties

Thiazole derivatives are known for their antibacterial and antifungal activities. Research indicates that compounds with thiazole structures can effectively inhibit the growth of pathogenic microorganisms. The specific compound under discussion has shown interactions with bacterial enzymes, enhancing its efficacy against bacterial infections .

Anti-inflammatory Effects

The structural characteristics of this compound suggest potential anti-inflammatory properties. Thiazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. This inhibition can lead to a reduction in inflammation markers such as TNFα and IL-6, indicating its therapeutic potential in treating inflammatory diseases .

In vitro Studies

Biological evaluations have been conducted to assess the pharmacological effects of this compound. In vitro studies have demonstrated its ability to inhibit various cancer cell lines and microbial strains effectively. The minimum inhibitory concentration (MIC) values for bacterial strains indicate robust antibacterial activity, further supporting its therapeutic promise .

Comparison with Similar Compounds

Key Insights :

Key Insights :

- Thioxothiazolidinyl derivatives require stringent cyclization conditions, reflecting higher synthetic complexity .

Spectroscopic and Analytical Data

Comparative NMR and MS data reveal distinct spectral signatures (Table 3):

Key Insights :

Key Insights :

- The target compound’s ureido group may position it for kinase or protease inhibition, though empirical validation is required.

Preparation Methods

Synthesis of Methyl 2-Amino-5-(p-Tolyl)thiazole-4-carboxylate

The thiazole scaffold is constructed using a modified Hantzsch reaction. Thiourea reacts with methyl 4-(p-tolyl)-3-oxobutanoate in the presence of iodine, yielding the 2-amino-thiazole intermediate. Key steps include:

Reaction Conditions :

- Reactants : Thiourea (1.2 eq), methyl 4-(p-tolyl)-3-oxobutanoate (1.0 eq), iodine (0.1 eq).

- Solvent : Ethanol, reflux at 80°C for 6 hours.

- Yield : 54% (pale yellow crystals).

Characterization :

- ¹H NMR (DMSO-d₆) : δ 2.31 (s, 3H, CH₃), 3.62 (s, 3H, COOCH₃), 7.17 (d, 2H, NH₂), 7.26 (m, 4H, Ar-H).

- MS (ESI) : m/z 249.1 [M + H]⁺.

Ureido Functionalization at Position 2

Reaction with p-Tolyl Isocyanate

The 2-amino group undergoes ureidation via nucleophilic addition with p-tolyl isocyanate:

Procedure :

- Reactants : Methyl 2-amino-5-(p-tolyl)thiazole-4-carboxylate (1.5 mM), p-tolyl isocyanate (2.0 mM).

- Solvent : Dry dimethylformamide (DMF), room temperature, 24 hours.

- Workup : Evaporation under reduced pressure, recrystallization (ethyl acetate/hexane).

- Yield : 85–90%.

Mechanistic Insight :

The amine attacks the electrophilic carbon of the isocyanate, forming a urea linkage. Steric hindrance from the p-tolyl group necessitates extended reaction times.

Alternative Synthetic Routes and Comparative Analysis

One-Pot Thiazole-Ureido Formation

A streamlined approach condenses thiourea, methyl 4-(p-tolyl)-3-oxobutanoate, and p-tolyl isocyanate in a single pot:

Advantages :

Solid-Phase Synthesis for Scalability

Adapting patent methodologies, the thiazole intermediate is immobilized on resin, enabling iterative functionalization:

- Resin : Wang resin (hydroxyl functionality).

- Coupling Agents : DIC/HOAt for carboxamide introduction.

- Yield : 82% (purity >95% by HPLC).

Spectroscopic Validation and Purity Assessment

Key Spectral Data for Target Compound

Purity Optimization

- HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min, purity ≥98%.

- XRD : Confirms crystalline structure (CCDC deposition number: 2257891).

Industrial-Scale Considerations and Challenges

Solvent and Catalyst Selection

Q & A

Q. What is the structural significance of the thiazole core in this compound, and how does it influence reactivity?

The thiazole ring is a sulfur- and nitrogen-containing heterocycle critical for electronic interactions and hydrogen bonding with biological targets. Its electron-rich nature enables π-π stacking with aromatic residues in enzymes or receptors. Substituents like the urea moiety and tolyl groups modulate steric effects and solubility. For example, the urea group enhances hydrogen-bonding capacity, while the p-tolyl group introduces lipophilicity, affecting membrane permeability .

Q. What are the key synthetic steps for preparing this compound?

Synthesis typically involves:

- Thiazole ring formation : Reacting thiourea derivatives with α-haloketones under acidic/basic conditions (e.g., HCl/EtOH at 60–80°C) .

- Urea linkage introduction : Coupling isocyanates or carbodiimides with amine intermediates. For example, EDCI-mediated amide bond formation ensures high yields .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. What spectroscopic methods are used to characterize this compound?

- NMR : H and C NMR confirm substituent positions and regioselectivity (e.g., thiazole C-5 carboxamide protons at δ 8.2–8.5 ppm) .

- IR : Peaks at ~1650 cm (amide C=O) and ~3300 cm (N-H stretch) validate functional groups .

- HPLC/MS : Purity assessment (>95%) and molecular ion confirmation .

Advanced Research Questions

Q. How can molecular docking elucidate interactions between this compound and biological targets?

- Protocol :

Target selection : Identify proteins (e.g., kinases, GPCRs) with structural data in the PDB.

Docking software : Use AutoDock Vina or Schrödinger Suite for ligand-receptor pose prediction.

Binding affinity analysis : Calculate ΔG values; prioritize poses with hydrogen bonds to key residues (e.g., catalytic lysine or aspartate).

- Case study : Thiazole derivatives show affinity for ATP-binding pockets via π-stacking with phenylalanine residues .

Q. What strategies improve pharmacokinetic properties through functional group modifications?

- Lipophilicity adjustment : Replace p-tolyl with polar groups (e.g., -OH, -COOH) to enhance solubility.

- Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF) to reduce CYP450-mediated oxidation.

- SAR studies : Compare analogs in Table 1 to identify optimal substituents :

| Compound Modification | Bioactivity Change | Reference |

|---|---|---|

| p-Tolyl → 4-Fluorophenyl | ↑ Enzyme inhibition (IC 2.1→1.3 µM) | |

| m-Tolyl → Pyridinyl | ↓ Plasma protein binding |

Q. How do substituent electronic effects (e.g., p-tolyl vs. m-tolyl) impact biological activity?

- p-Tolyl : Electron-donating methyl group enhances π-π interactions but may reduce solubility.

- m-Tolyl : Alters steric orientation, potentially improving selectivity for asymmetric binding pockets.

- Experimental validation : Competitive binding assays (SPR) show p-tolyl derivatives have 3-fold higher affinity for EGFR kinase than m-tolyl analogs .

Q. What in vitro assays are suitable for evaluating anticancer activity?

- Cell viability : MTT assay against NCI-60 panel (e.g., melanoma LOX-IMVI, breast MCF-7).

- Mechanistic studies : Western blot for apoptosis markers (caspase-3, PARP cleavage) .

- Selectivity index : Compare IC values in cancer vs. normal cells (e.g., HEK293) .

Contradictions and Methodological Considerations

Q. How to resolve discrepancies in reported bioactivity data for similar thiazole derivatives?

- Source analysis : Check assay conditions (e.g., serum concentration, incubation time). For instance, serum-free media may exaggerate cytotoxicity .

- Structural nuances : Chlorophenyl analogs () show higher antimicrobial activity but lower solubility than tolyl derivatives, complicating direct comparisons .

Q. What computational methods predict metabolic pathways?

- Software : Use MetaSite or GLORYx for metabolite prediction.

- Key sites : Thiazole S-oxidation and urea hydrolysis are common pathways. Validate via LC-MS/MS in hepatocyte models .

Analytical and Optimization Challenges

Q. How to address low yields in the final coupling step?

Q. What QC criteria ensure batch-to-batch consistency?

- Purity : HPLC ≥98% (C18 column, acetonitrile/water gradient).

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.